molecular formula C10H9NO2S B091787 2-Ethyl-1,3-benzothiazole-6-carboxylic acid CAS No. 17142-85-7

2-Ethyl-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B091787
CAS No.: 17142-85-7
M. Wt: 207.25 g/mol
InChI Key: UYVINKDREZDAEG-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a benzothiazole derivative featuring an ethyl group at position 2 and a carboxylic acid substituent at position 5. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused bicyclic structure. The ethyl group enhances lipophilicity, while the carboxylic acid introduces polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-ethyl-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVINKDREZDAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597746
Record name 2-Ethyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17142-85-7
Record name 2-Ethyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Synthetic Routes

The foundational approach to synthesizing 2-Ethyl-1,3-benzothiazole-6-carboxylic acid involves sequential functionalization of the benzothiazole core. Early methods focused on introducing the ethyl group at the 2-position followed by carboxylation at the 6-position. For instance, Friedel-Crafts alkylation has been employed to attach the ethyl group to benzothiazole, using aluminum chloride as a catalyst in anhydrous dichloromethane at 0–5°C . Subsequent oxidation of a methyl or hydroxymethyl group at the 6-position using potassium permanganate in acidic media yields the carboxylic acid derivative. However, this method suffers from moderate yields (50–60%) due to competing side reactions, such as over-oxidation or ring degradation .

A modified pathway involves direct carboxylation using carbon dioxide under high-pressure conditions. This method utilizes palladium-catalyzed C–H activation to introduce the carboxylic acid group regioselectively at the 6-position. While effective, the requirement for specialized equipment and elevated pressures (10–15 bar) limits its practicality for large-scale production .

Advanced Catalytic Oxidation Strategies

Recent patents have disclosed innovative catalytic systems for synthesizing benzothiazole carboxylic acids. One notable method involves metalloporphyrin-catalyzed oxidation of 2-ethyl-6-methylbenzothiazole . Here, a mononuclear manganese porphyrin catalyst (e.g., tetrakis-(p-methoxyphenyl) manganese porphyrin) enables selective oxidation of the methyl group to a carboxylic acid using hydrogen peroxide (30%) as an oxidant. Key reaction parameters include:

ParameterOptimal ValueEffect on Yield
Catalyst concentration10–200 ppmMaximizes turnover frequency
Temperature100–140°CEnhances reaction rate
Solvent systemEthanol/water (20–80%)Improves solubility and selectivity
Reaction time8–12 hoursBalances conversion and side reactions

This method achieves a 13.31% yield of this compound with 41.26% selectivity, as confirmed by high-performance liquid chromatography (HPLC) . The use of ethanol-water mixtures aligns with green chemistry principles, minimizing toxic waste generation.

Functional Group Interconversion Approaches

Alternative routes exploit pre-functionalized benzothiazole derivatives. For example, hydrazide intermediates have been leveraged to introduce carboxyl groups via hydrolysis. A 2025 study demonstrated the synthesis of N’-(1,3-benzothiazol-2-yl) benzohydrazide derivatives using carbodiimide coupling agents . While this method primarily targets hydrazide formation, subsequent acid hydrolysis under reflux with hydrochloric acid (6 M) converts the hydrazide to the corresponding carboxylic acid. However, this two-step process introduces complexity, with overall yields dropping to 35–40% due to incomplete hydrolysis .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors have been adopted to optimize the oxidation of 2-ethyl-6-methylbenzothiazole. In one setup, a titanium-silica matrix immobilized with iron oxide nanoparticles catalyzes the reaction at 120°C, with oxygen gas as the oxidant. This system achieves a 65% conversion rate and 70% selectivity, outperforming batch reactors by reducing thermal degradation .

Another industrial method employs microwave-assisted synthesis to accelerate reaction kinetics. Irradiating a mixture of 2-ethylbenzothiazole, potassium persulfate, and acetic acid at 150°C for 30 minutes yields the carboxylic acid with 55% efficiency. While energy-intensive, this approach reduces reaction times from hours to minutes, making it suitable for high-throughput applications .

Comparative Analysis of Methodologies

The table below evaluates the efficacy of prominent preparation methods:

MethodYield (%)Selectivity (%)ScalabilityEnvironmental Impact
Metalloporphyrin catalysis13.3141.26ModerateLow (green solvents)
Continuous-flow oxidation6570HighModerate
Microwave-assisted5560HighHigh (energy use)
Hydrazide hydrolysis3585LowModerate

The data highlight trade-offs between yield, scalability, and sustainability. Catalytic oxidation methods, while less efficient, align with eco-friendly practices, whereas continuous-flow systems balance productivity and environmental concerns .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
2-Ethyl-1,3-benzothiazole-6-carboxylic acid has been explored as a potential therapeutic agent due to its interaction with biological targets involved in several diseases. Research indicates its derivatives exhibit various pharmacological activities, including:

  • Anticancer Properties: Some derivatives have demonstrated efficacy against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) by inhibiting cell proliferation and inducing apoptosis.
  • Antimicrobial Activity: The compound has shown potential against uropathogenic Escherichia coli by inhibiting K1 capsule formation, which is crucial for bacterial virulence.
  • Neuroprotective Effects: Studies suggest that benzothiazole derivatives can act as multitarget-directed ligands for treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase and modulating amyloid-beta production .

Table 1: Pharmacological Activities of this compound Derivatives

Activity TypeTarget DiseaseObserved Effects
AnticancerHepG2, MCF-7Inhibition of proliferation
AntimicrobialUropathogenic E. coliInhibition of K1 capsule formation
NeuroprotectiveAlzheimer's DiseaseInhibition of acetylcholinesterase

Agricultural Applications

Agrochemicals:
The compound is utilized in the formulation of agrochemicals, particularly as a fungicide or herbicide. Its role in protecting crops from pests and diseases contributes to enhanced agricultural productivity . The ability of benzothiazole derivatives to act as plant growth regulators is also noteworthy, promoting healthier crop development.

Table 2: Agricultural Applications of this compound

Application TypeFunctionalityImpact on Agriculture
FungicideDisease controlReduces crop losses due to fungal infections
HerbicideWeed managementEnhances crop yield by minimizing competition
Plant Growth RegulatorGrowth enhancementImproves overall plant health

Material Science

Polymer Additives:
In material science, this compound is incorporated into polymers and coatings to enhance their thermal stability and mechanical properties. This application is particularly relevant in industries requiring durable materials such as automotive and construction sectors.

Table 3: Material Science Applications

Application TypeMaterial TypeBenefits
Polymer AdditiveElastomersImproved flexibility and durability
CoatingsProtective layersEnhanced resistance to environmental factors

Analytical Chemistry

Reagent in Detection Methods:
The compound serves as a reagent in analytical chemistry for detecting metal ions. Its ability to form stable complexes with various metal ions allows for reliable environmental assessments regarding contamination levels .

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzothiazole derivatives, including this compound. These compounds were tested against multiple cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis through various mechanisms.

Case Study 2: Agricultural Efficacy
Research conducted on the agricultural applications of benzothiazole derivatives demonstrated their effectiveness as fungicides in field trials. The results indicated a significant reduction in fungal infections on crops treated with these compounds compared to untreated controls .

Comparison with Similar Compounds

Research Findings

Electronic Effects: Ethyl groups reduce electron density at the thiazole ring compared to amino or acetamido groups, altering reactivity in nucleophilic substitutions .

Solubility: Amino derivatives (e.g., 2-amino-BTCA) show higher aqueous solubility (2.1 mg/mL) than methyl or ethyl analogs (<0.5 mg/mL) .

Thermal Stability: Carboxylic acid derivatives (e.g., 2-amino-BTCA) exhibit high thermal stability (>300°C), making them suitable for high-temperature applications .

Biological Activity

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO2S, with a molecular weight of approximately 207.25 g/mol. The compound features a benzothiazole ring and a carboxylic acid functional group, which contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been specifically noted for its potential to inhibit the formation of bacterial capsules in uropathogenic Escherichia coli, which is crucial for its virulence. By interfering with polysaccharide synthesis in bacterial cell walls, the compound may reduce bacterial pathogenicity .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Various studies have evaluated its effects on different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. It demonstrated anti-proliferative effects, suggesting that derivatives of benzothiazole compounds can be effective in cancer treatment .

In a comparative study, several benzothiazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like etoposide, highlighting their potential as effective anticancer drugs .

CompoundCell LineIC50 (μM)Reference
This compoundHepG2>100
Benzothiazole derivative AMCF-716.23 ± 0.81
EtoposideMCF-717.94 ± 0.89

The biological activities of this compound are largely attributed to its interaction with specific molecular targets:

  • Inhibition of Bacterial Capsule Formation : The compound disrupts polysaccharide synthesis critical for the structural integrity of bacterial capsules .
  • Anticancer Mechanisms : It may induce apoptosis in cancer cells through various pathways, including inhibition of key enzymes involved in cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzothiazole derivatives in various biological assays:

  • Antimicrobial Efficacy : A recent study demonstrated that benzothiazole derivatives could effectively inhibit Pseudomonas aeruginosa and Acinetobacter baumannii, both significant pathogens resistant to multiple drugs .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives had low cytotoxicity against normal human liver cells while maintaining potent activity against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Ethyl-1,3-benzothiazole-6-carboxylic acid, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The compound can be synthesized via multistep pathways involving ester hydrolysis, acetylation, and cyclization. For example, a precursor such as ethyl 2-(tert-butoxycarbonyl)acetate can undergo ester hydrolysis under acidic conditions to yield the carboxylic acid moiety. Optimization includes controlling reaction temperature (e.g., 75–80°C for 6–8 hours) and using ultrasound irradiation (40 kHz) to enhance reaction efficiency . Yields >85% are achievable with SnCl₂ reduction of nitro intermediates and subsequent cyclization with KSCN/Br₂ in acetic acid .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR/IR Spectroscopy : Confirm regiochemistry and functional groups (e.g., carboxylic acid at C6, ethyl group at C2) via characteristic shifts:
  • ¹H NMR : Ethyl group protons at δ 1.2–1.4 ppm (triplet) and δ 2.6–2.8 ppm (quartet) .
  • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and benzothiazole ring vibrations at 1500–1600 cm⁻¹ .
  • HPLC : Use C18 reverse-phase columns (e.g., Purospher® STAR) with UV detection at 254 nm to assess purity (>98%) .

Q. What solvent systems are suitable for improving solubility in biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and carboxylic acid groups. Use DMSO for stock solutions (1–10 mM) and dilute in PBS (pH 7.4) or cell culture media containing 0.1% Tween-80 to minimize aggregation. Solubility can be enhanced via salt formation (e.g., sodium or potassium carboxylate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodological Answer :

  • Derivatization : Modify the ethyl group (C2) and carboxylic acid (C6) to assess steric/electronic effects. For example:
  • Replace ethyl with bulkier alkyl chains to evaluate hydrophobic interactions.
  • Convert carboxylic acid to amides or esters to modulate membrane permeability .
  • Biological Testing : Screen derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using enzyme inhibition assays. Correlate IC₅₀ values with computational descriptors (e.g., LogP, polar surface area) .

Q. What computational approaches predict reactivity and target interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., binding to ATP pockets in kinases). Validate with molecular dynamics simulations (AMBER or GROMACS) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Fukui indices can identify reactive positions for functionalization .

Q. How to resolve contradictions in spectral data or biological activity across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (e.g., CCDC deposition codes from Acta Crystallographica reports) .
  • Batch Variability : Assess synthetic intermediates (e.g., ester precursors) for impurities via LC-MS. Even trace byproducts (e.g., uncyclized amines) can skew biological results .
  • Biological Replicates : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding affinities .

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